molecular formula C7H10N2O2S B13114722 2-(1,4-Dioxan-2-yl)thiazol-5-amine

2-(1,4-Dioxan-2-yl)thiazol-5-amine

Cat. No.: B13114722
M. Wt: 186.23 g/mol
InChI Key: AJMOXHUQTAJXAE-UHFFFAOYSA-N
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Description

2-(1,4-Dioxan-2-yl)thiazol-5-amine is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 1,4-dioxane moiety and an amine group at the 5-position. Thiazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(1,4-dioxan-2-yl)-1,3-thiazol-5-amine

InChI

InChI=1S/C7H10N2O2S/c8-6-3-9-7(12-6)5-4-10-1-2-11-5/h3,5H,1-2,4,8H2

InChI Key

AJMOXHUQTAJXAE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=NC=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxan-2-yl)thiazol-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(1,4-Dioxan-2-yl)thiazol-5-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxan-2-yl)thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

2-(1,4-Dioxan-2-yl)thiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxan-2-yl)thiazol-5-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The dioxane moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(1,4-Dioxan-2-yl)thiazol-5-amine and selected analogues:

Compound Name Molecular Formula Molecular Weight Substituents LogD (pH 5.5) H-Bond Acceptors H-Bond Donors Key Features
2-(1,4-Dioxan-2-yl)thiazol-5-amine C₇H₁₀N₂O₂S 186.23 1,4-dioxane, amine Not reported 4 (estimated) 1 High polarity, potential solubility
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine C₁₂H₁₁N₃S 229.30 Fused imidazo-thiazole, phenyl 2.84 2 1 Planar fused ring, moderate lipophilicity
2-(Trifluoromethyl)thiazol-5-amine C₄H₃F₃N₂S 168.14 Trifluoromethyl Not reported 3 1 Electron-withdrawing CF₃, hydrophobic
Thiazol-5-ylmethyl carbamate derivatives (e.g., ) Varies ~500–600 Carbamate, hydroperoxy/ethoxycarbonyl Not reported 8–10 2–3 Large, protease inhibitor motifs
1,4-Benzodioxine-based thiadiazole derivatives Varies ~300–400 Benzodioxine, thiadiazole Not reported 5–7 1–2 Fused aromatic systems, synthetic complexity
Key Observations:

Polarity and Solubility : The 1,4-dioxane substituent in the target compound likely confers higher polarity compared to the trifluoromethyl (hydrophobic) and phenyl (aromatic) groups in analogues. This may improve aqueous solubility, a critical factor in drug bioavailability.

Lipophilicity : The imidazo-thiazole derivative (LogD = 2.84) exhibits moderate lipophilicity, suitable for membrane penetration. The trifluoromethyl analogue, while smaller, may face solubility challenges due to its hydrophobic group .

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